4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a pyrazolopyridinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolopyridinone core.
Attachment of the dimethylpyrimidinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorophenyl halide with a base like potassium carbonate in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler analog that lacks the pyrazolopyridinone core and chlorophenyl group.
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Uniqueness
4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit microtubule polymerization sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-10-8-11(2)22-19(21-10)25-18-17(12(3)24-25)15(9-16(26)23-18)13-4-6-14(20)7-5-13/h4-8,15H,9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUSXWKGDJMGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CC=C(C=C4)Cl)C(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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